1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
12-(3-chloro-4-methylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-7-8-17(11-20(15)26)29-25-18-12-22-23(31-10-9-30-22)13-21(18)27-14-19(25)24(28-29)16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXRYIOLVXREKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
1-(3-Chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that likely exhibits diverse biological activities due to its unique structural features. Compounds with similar frameworks have been investigated for various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Anticancer Activity
Several studies have indicated that pyrazoloquinoline derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : Many pyrazoloquinolines have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. They often target kinases or other enzymes critical for tumor growth.
- Case Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines.
Anti-inflammatory Activity
Compounds related to this class often exhibit anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that some derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Studies : In vivo models have demonstrated reduced edema and inflammation in response to treatment with pyrazoloquinoline derivatives.
Antimicrobial Activity
Some studies suggest potential antimicrobial properties:
- Broad Spectrum Activity : Similar compounds have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Mechanism : The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparative Biological Activity of Pyrazoloquinoline Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.2 | |
| Compound B | Anti-inflammatory | 10.1 | |
| Compound C | Antimicrobial | 15.0 |
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the core structure can enhance its efficacy against various bacterial strains and fungi. The introduction of electron-withdrawing groups has been particularly effective in increasing antimicrobial potency.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancerous cells. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for tumor growth. A detailed analysis of structure-activity relationships (SAR) is essential for optimizing its anticancer potential.
Antimalarial Activity
Recent investigations have highlighted the potential of this compound in combating malaria. Specifically, its derivatives have shown inhibitory effects on Plasmodium falciparum protein kinases, which are critical for the survival of the malaria parasite. The structure's ability to interact with these kinases suggests a viable pathway for developing new antimalarial drugs.
Enzyme Inhibition
The compound serves as a scaffold for designing inhibitors targeting various enzymes involved in disease processes. For example, its derivatives have been synthesized and tested as inhibitors of cyclooxygenase enzymes (COX), which play a role in inflammation and pain. The selectivity of these compounds towards COX-2 over COX-1 is particularly noteworthy, as it may lead to fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Neuroprotective Effects
Studies have also indicated that certain derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanisms underlying these effects are believed to involve antioxidant properties and modulation of neuroinflammatory pathways.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline make it suitable for applications in organic electronics. Its derivatives have been explored as potential materials for organic light-emitting diodes (OLEDs) due to their favorable charge transport characteristics and luminescent properties.
Photovoltaics
Research into the use of this compound in photovoltaic devices has also gained traction. Its ability to absorb light across a wide spectrum makes it a candidate for enhancing the efficiency of solar cells. Studies are ongoing to assess its performance in hybrid solar cell configurations.
Case Studies
Chemical Reactions Analysis
Friedländer Condensation
A classic approach for forming pyrazoloquinolines, this method combines α-keto ketones (e.g., pyrazolones) with 2-aminobenzophenones under basic conditions (e.g., NaOH or KOH) . For the target compound, a substituted pyrazolone (e.g., 3-methyl-4H-pyrazol-3-one) could react with a substituted 2-aminobenzophenone derivative to form the pyrazoloquinoline core.
Aniline-Pyrazolone Reactions
Substituted anilines (e.g., 3-chloro-4-methylphenylamine) may react with 4-chloropyrazolo[4,3-c]quinolin-3-amine derivatives under reflux in organic solvents (e.g., DMF, THF) to introduce the aryl substituent at the 1-position . This step could be optimized using microwave-assisted conditions to improve yield and reduce reaction time.
Key Reaction Conditions
Chemical Reactivity
The compound’s reactivity stems from its fused aromatic rings and functional groups:
Electrophilic Substitution
-
Quinoline ring : Susceptible to electrophilic attack at positions ortho to the pyrazole ring due to electron-deficient nitrogen atoms.
-
Dioxin ring : May undergo oxidation or ring-opening reactions under acidic/basic conditions, though stability under physiological pH is likely due to oxygen atom participation.
Nucleophilic Attack
-
Pyrazole ring : The N-H position (if deprotonated) could act as a nucleophile, though steric hindrance from the fused rings may reduce reactivity.
-
Dioxin oxygen atoms : Potential sites for nucleophilic substitution, though activation by electron-withdrawing groups (e.g., chlorine) would be required.
Biological Activity Mechanism
-
Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
-
Suppression of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).
Structural and Functional Analogs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazoloquinoline Family
Key structural variations among pyrazoloquinoline derivatives include:
- Substituent position and identity on the aryl rings.
- Presence or absence of fused rings (e.g., 1,4-dioxane, dihydroquinoline).
- Isomeric differences (e.g., pyrazolo[4,3-c]quinoline vs. pyrazolo[3,4-b]quinoline).
The table below summarizes critical differences between the target compound and selected analogs:
Key Differences and Implications
Substituent Effects: The 3-chloro-4-methylphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may optimize receptor binding compared to purely halogenated analogs (e.g., 3-fluorophenyl in ). Ethyl vs.
Ring System Variations: The 8,9-dihydro-1H-[1,4]dioxino fused ring in the target compound introduces conformational rigidity, which may reduce metabolic degradation compared to non-fused pyrazoloquinolines . In contrast, 4,9-dihydro-1H-pyrazolo[3,4-b]quinolines (e.g., compound 13 in ) lack the dioxane ring, resulting in a flatter structure with reduced steric hindrance.
Isomerism: Pyrazolo[4,3-c]quinolines (target compound) vs.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Initial substitution | 2,4-dichloroquinoline-3-carbonitrile + aniline derivatives | 60–75% | |
| Cyclization | Pd(OAc)₂, 1,4-dioxane, 100–120°C | 50–65% |
Basic: What spectroscopic and analytical methods validate its structural integrity?
Answer:
1H/13C NMR and mass spectrometry are standard. reports δ 8.19 (s, H-4) and δ 159.2 (s, carbonyl) in CDCl₃, confirming the pyrazoloquinoline core . High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C: 64.41% calculated vs. 64.54% observed) ensure purity .
Q. Table 2: Key NMR Assignments (CDCl₃)
| Proton/Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| H-4 (aromatic) | 8.19 | Pyrazole ring |
| C=O (quinoline) | 159.2 | Carbonyl group |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization involves:
- Catalyst screening : Palladium complexes (e.g., PdCl₂(PPh₃)₂) enhance cyclization efficiency () .
- Solvent effects : Polar aprotic solvents (DMF, 1,4-dioxane) stabilize intermediates ().
- Temperature control : Reactions at 100–120°C minimize side products ().
Case Study : reports a 36% yield improvement using L-proline as a catalyst in multicomponent reactions, highlighting the role of organocatalysts in reducing steric hindrance .
Advanced: How do researchers resolve contradictions in pharmacological activity data?
Answer:
Discrepancies often arise from assay variability or structural analogs . Strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to compare potency across studies.
- Structural analogs : shows that substituent positioning (e.g., chloro vs. methoxy groups) alters bioactivity .
- Computational modeling : Dock the compound into target proteins (e.g., tyrosine kinases) to rationalize activity differences .
Example : A 2023 study () noted varying antimalarial IC₅₀ values (0.8–5.2 μM) due to divergent parasite strains, resolved via standardized in vitro assays .
Advanced: What computational methods predict its reactivity or drug-likeness?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- ADMET profiling : Tools like SwissADME assess logP (: logP = 2.1) and bioavailability .
- Molecular dynamics : Simulate binding stability to targets (e.g., DNA gyrase for antibacterial activity).
Q. Table 3: Predicted ADMET Properties
| Property | Value | Method |
|---|---|---|
| logP | 2.1 | SwissADME |
| PSA | 78 Ų | Molinspiration |
| CYP2D6 inhibition | Low | PreADMET |
Advanced: How is regioselectivity controlled during heterocyclic annulation?
Answer:
- Directing groups : Electron-withdrawing groups (e.g., -CN in ) guide substitution to the 4-position of quinoline .
- Steric effects : Bulky substituents (e.g., 3-chloro-4-methylphenyl) favor cyclization at less hindered positions () .
Mechanistic Insight : highlights Pd-mediated C–N bond formation as critical for regioselective ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
